2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride - 1380300-25-3

2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Catalog Number: EVT-1757467
CAS Number: 1380300-25-3
Molecular Formula: C12H21ClN2O
Molecular Weight: 244.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound is an inhibitor of anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR) []. It is investigated for potential use in treating various cancers, particularly non-small cell lung cancer (NSCLC), including cases with brain metastases [].

Relevance: While this compound shares the 1,8-diazaspiro[4.5]decan-2-one core with 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride, it features a significantly more complex substitution pattern. The key difference lies in the extensive substituent on the nitrogen at position 8, involving a piperidine ring further substituted with a methoxyphenyl and a pyrimidinyl group, the latter also bearing a dimethylphosphorylphenyl moiety []. This compound highlights the diversity of structures possible while maintaining the core spirocyclic system, though its specific biological activity is distinct from the simpler target compound.

Compound Description: This group encompasses a range of derivatives with the core structure of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene []. These compounds are being investigated for their potential use as pain medications [].

Relevance: The key structural difference between these derivatives and 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride is the presence of an oxygen atom replacing the carbonyl group at the 3-position of the spirocyclic system, forming an oxazolidinone ring instead of the lactam in the target compound []. This modification, along with the variable R-groups, allows exploration of structure-activity relationships within this class of analgesics, which may differ from the biological roles of the target compound.

Compound Description: These compounds are formulated as pharmaceutical formulations, specifically as crystalline hydrochloride salts, for improved stability and delivery []. They act as 5HT-3 receptor antagonists and are potentially useful in treating conditions where 5HT-3 receptor modulation is beneficial [].

Relevance: These compounds are structurally distinct from 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride despite sharing a diazaspiro[4.5]decan-2-one framework. The key differences are the presence of a phenyl substituent at the 8-position and a [(1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy]methyl group attached to the same carbon as the phenyl group []. These modifications likely contribute to the specific interaction with 5HT-3 receptors, a property not reported for the simpler target compound.

Compound Description: This compound demonstrates potent and selective antagonism towards the tachykinin NK2 receptor []. This activity makes it a potential therapeutic agent for conditions where blocking NK2 receptors is desired, such as certain respiratory diseases [].

Relevance: Similar to the previous oxa-diazaspirodecene derivatives, this compound differs from 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride by having an oxygen atom instead of a carbonyl group at the 3-position, creating an oxazolidinone ring []. Additionally, a [2-(5-fluoro-1H-indol-3-yl)ethyl] substituent is present on the nitrogen at position 8, and a benzyl group is attached to the nitrogen at position 3 []. These structural variations contribute to the distinct NK2 receptor antagonist activity, not described for the target compound.

3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3,8-triazaspiro[4.5 ] decan-2-one (3s)

Compound Description: This compound is a potent tachykinin NK2 receptor antagonist []. Similar to compound 3a, its ability to block NK2 receptors makes it a potential candidate for treating conditions where NK2 receptor activity is implicated, such as asthma and chronic obstructive pulmonary disease (COPD) [].

Relevance: This compound shares the 8-[2-(5-fluoro-1H-indol-3-yl)ethyl] substituent with compound 3a but differs from 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride in several ways []. It incorporates an additional nitrogen atom within the spirocyclic system, forming a triazaspirodecane core, and possesses a benzyl group at the 3-position []. These structural modifications contribute to its specific NK2 receptor antagonist activity, distinct from the target compound.

2-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,8-diazaspiro[4.5]decan-3 - one (3t)

Compound Description: This compound acts as a potent and selective tachykinin NK2 receptor antagonist []. Its ability to block NK2 receptors suggests its potential as a treatment option for conditions where NK2 receptor modulation is desired, including asthma and chronic obstructive pulmonary disease (COPD) [].

Relevance: While this compound maintains the 2,8-diazaspiro[4.5]decan-3-one core found in 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride, it exhibits key structural differences []. It incorporates a [2-(5-fluoro-1H-indol-3-yl)ethyl] group on the nitrogen at position 8 and a benzyl group on the nitrogen at position 2 []. These modifications likely influence its interaction with NK2 receptors, a property not reported for the simpler target compound.

Properties

CAS Number

1380300-25-3

Product Name

2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride

IUPAC Name

2-(cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one;hydrochloride

Molecular Formula

C12H21ClN2O

Molecular Weight

244.76 g/mol

InChI

InChI=1S/C12H20N2O.ClH/c15-11-7-12(3-5-13-6-4-12)9-14(11)8-10-1-2-10;/h10,13H,1-9H2;1H

InChI Key

QLLACYZHJJVIGV-UHFFFAOYSA-N

SMILES

C1CC1CN2CC3(CCNCC3)CC2=O.Cl

Canonical SMILES

C1CC1CN2CC3(CCNCC3)CC2=O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.